5-[(E)-(4-chlorophenyl)methylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
Pyrido(3’,2’4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-((p-chlorobenzylidene)amino)-2,7,9-trimethyl-: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a fused ring system incorporating pyridine, thiophene, and pyrimidine moieties, along with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-((p-chlorobenzylidene)amino)-2,7,9-trimethyl- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the fused ring system. Common reagents used in these reactions include halogenated compounds, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, temperature control, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Pyrido(3’,2’4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-((p-chlorobenzylidene)amino)-2,7,9-trimethyl-: can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pyrido(3’,2’4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-((p-chlorobenzylidene)amino)-2,7,9-trimethyl-:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-((p-chlorobenzylidene)amino)-2,7,9-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrido(3,2-d)pyrimidin-4(3H)-one: A simpler analog with similar ring structures.
Thieno(3,2-d)pyrimidin-4(3H)-one: Another analog with a different fused ring system.
Benzylideneamino derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-((p-chlorobenzylidene)amino)-2,7,9-trimethyl- lies in its specific combination of fused ring systems and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
99504-82-2 |
---|---|
Molecular Formula |
C19H15ClN4OS |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
5-[(E)-(4-chlorophenyl)methylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C19H15ClN4OS/c1-10-8-11(2)22-18-15(10)16-17(26-18)19(25)24(12(3)23-16)21-9-13-4-6-14(20)7-5-13/h4-9H,1-3H3/b21-9+ |
InChI Key |
SRVJGDQUCVHAET-ZVBGSRNCSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)N=CC4=CC=C(C=C4)Cl)C |
Isomeric SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)/N=C/C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)N=CC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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